molecular formula C23H19N3O3S B3481484 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide CAS No. 5700-22-1

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

Cat. No.: B3481484
CAS No.: 5700-22-1
M. Wt: 417.5 g/mol
InChI Key: NZTJFTHBVBPNPL-UHFFFAOYSA-N
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Description

Structure and Key Features: 2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a quinoline derivative characterized by:

  • A quinoline core substituted with a 4-methylphenyl group at position 2.
  • A carboxamide linkage at position 4, connecting the quinoline to a 4-sulfamoylphenyl group (a benzene ring with a sulfonamide substituent) .

Biological Activities: The compound exhibits antimicrobial and anticancer properties, attributed to its ability to interact with enzymes or receptors involved in disease pathways.

Properties

IUPAC Name

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O3S/c1-15-6-8-16(9-7-15)22-14-20(19-4-2-3-5-21(19)26-22)23(27)25-17-10-12-18(13-11-17)30(24,28)29/h2-14H,1H3,(H,25,27)(H2,24,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTJFTHBVBPNPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361105
Record name 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5700-22-1
Record name 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide typically involves a multistep process. One common approach is the condensation of 4-methylbenzaldehyde with 2-aminobenzophenone to form the quinoline core. This is followed by the introduction of the sulfamoyl group through a sulfonation reaction using chlorosulfonic acid. Finally, the carboxamide group is introduced via an amidation reaction with 4-aminobenzenesulfonamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent-Driven Variations in Activity

Table 1: Structural and Functional Comparison
Compound Name Substituents Key Biological Activities Unique Features
Target Compound :
2-(4-Methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
- 2-(4-methylphenyl)
- 4-(4-sulfamoylphenyl) carboxamide
Antimicrobial, Anticancer Sulfamoyl group enhances target binding; methylphenyl improves lipophilicity .
2-(4-Bromophenyl)-N-(4-phenoxyphenyl)quinoline-4-carboxamide - 2-(4-bromophenyl)
- 4-(4-phenoxyphenyl) carboxamide
Anticancer (enhanced reactivity) Bromine increases electrophilicity and reactivity compared to methyl .
N-Cyclopropyl-2-(4-methylphenyl)quinoline-4-carboxamide - 2-(4-methylphenyl)
- 4-cyclopropyl carboxamide
Antimalarial (analogous to chloroquine) Cyclopropyl group alters steric and electronic properties .
6-Chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide - 6-chloro
- 4-methoxy
- 2-(4-fluorophenyl) carboxamide
Broad therapeutic applications (e.g., antiviral) Chloro and fluoro groups enhance electronic interactions; methoxy improves solubility .
N-(4-Chlorophenyl)-2-(furan-2-yl)quinoline-4-carboxamide - 2-(furan-2-yl)
- 4-(4-chlorophenyl) carboxamide
Anticancer, Antimicrobial Furan introduces heterocyclic diversity; chloro enhances stability .

Impact of Substituents on Pharmacological Properties

  • Electron-Withdrawing Groups (e.g., Cl, F) : Increase reactivity and binding affinity to charged biological targets. For example, 6-chloro and 4-fluoro substituents in related compounds improve enzyme inhibition .
  • Electron-Donating Groups (e.g., methyl, methoxy) : Enhance lipophilicity and membrane permeability. The 4-methylphenyl group in the target compound improves bioavailability compared to bulkier halogens .
  • Sulfonamide vs. Other Amides : The sulfamoyl group in the target compound offers superior hydrogen-bonding capacity, critical for targeting sulfonamide-sensitive enzymes in pathogens .

Analytical Characterization :

  • NMR and IR Spectroscopy : Confirm the presence of sulfamoyl (-SO2NH2) and carboxamide (-CONH-) groups .
  • Mass Spectrometry : Validates molecular weight (e.g., ~399.4 g/mol for the target compound) .

Biological Activity

Overview

2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide is a complex organic compound belonging to the class of quinoline derivatives. Its molecular formula is C23H19N3O3SC_{23}H_{19}N_{3}O_{3}S, and it exhibits significant potential in medicinal chemistry, particularly for its biological activities against various diseases, including cancer. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological assays, and potential therapeutic applications.

Structural Characteristics

The compound's structure includes:

  • Quinoline core : A bicyclic aromatic compound known for its pharmacological properties.
  • Carboxamide group : Enhances solubility and bioavailability.
  • Sulfamoyl group : Known for its role in enzyme inhibition and antibacterial activity.
  • Methylphenyl substitution : Contributes to the compound's lipophilicity and potential interaction with biological targets.

The biological activity of this compound primarily involves:

  • Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including carbonic anhydrases (CAs), which are crucial in regulating pH and fluid balance in tissues. This inhibition can lead to therapeutic effects in cancer treatment by disrupting tumor microenvironments.
  • Targeting Cancer Pathways : It interacts with pathways involved in cancer cell proliferation and survival, potentially affecting signaling molecules such as EGFR (epidermal growth factor receptor) and JNK (c-Jun N-terminal kinase) .

Efficacy in Biological Assays

Recent studies have demonstrated the following biological activities:

  • Anticancer Activity :
    • The compound exhibited significant cytotoxicity against various cancer cell lines, including SUIT-2 and HepG2, with growth inhibition percentages (GI%) ranging from 60% to 107% .
    • Inhibition of EGFR was noted, with IC50 values indicating moderate potency compared to established inhibitors like sorafenib .
  • Enzyme Inhibition Studies :
    • The compound's ability to inhibit carbonic anhydrases has been linked to its sulfonamide moiety, which is essential for binding to the active site of these enzymes.
    • JNK pathway inhibition was also observed, which correlates with reduced cancer cell proliferation .

Data Table: Biological Activity Summary

Activity TypeTarget/PathwayIC50 Values (µM)Cell Lines TestedObservations
Anticancer ActivityEGFRModerateSUIT-2, HepG2Significant cytotoxicity observed
Enzyme InhibitionCarbonic AnhydrasesNot specifiedVariousStrong inhibitory effects reported
JNK Pathway InhibitionJNK1VariousDual inhibition mechanism confirmed

Case Studies

  • Case Study on Anticancer Efficacy :
    A study evaluated the anticancer properties of several quinoline derivatives, including our compound of interest. The results indicated that the presence of the sulfonamide group significantly enhances anticancer activity through dual action on both EGFR and JNK pathways. The findings suggest that modifications to the quinoline structure can lead to improved therapeutic profiles against resistant cancer types .
  • Mechanistic Insights :
    Research focusing on enzyme kinetics revealed that this compound effectively competes with natural substrates for binding sites on carbonic anhydrases, confirming its role as a potent inhibitor. This mechanism underlines its potential as a drug candidate in treating conditions where CA activity is dysregulated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide
Reactant of Route 2
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2-(4-methylphenyl)-N-(4-sulfamoylphenyl)quinoline-4-carboxamide

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